

Unveiling the Molecular Architecture of Senkyunolide J: A Technical Guide

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Compound of Interest

Compound Name: *Senkyunolide J*

Cat. No.: *B15590788*

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Introduction

Senkyunolide J is a naturally occurring phthalide compound isolated from the rhizomes of *Ligusticum chuanxiong*, a plant widely used in traditional medicine.^{[1][2][3][4]} The structural characterization of such bioactive molecules is fundamental to understanding their chemical properties, potential therapeutic applications, and for the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the structural elucidation of **Senkyunolide J**, presenting key spectroscopic data and the experimental protocols employed in its characterization. The information is based on the foundational study by Naito et al. (1992), which first reported the isolation and structural determination of this compound.

Physicochemical Properties

Senkyunolide J possesses the following fundamental properties:

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₈ O ₄	Naito et al., 1992
Molecular Weight	226.27 g/mol	Naito et al., 1992
Appearance	Colorless Oil	Naito et al., 1992
Optical Rotation	[α] _D -15.6° (c 0.23, CHCl ₃)	Naito et al., 1992

Spectroscopic Data for Structural Characterization

The structural framework of **Senkyunolide J** was meticulously pieced together using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provided the critical data for determining the carbon skeleton and the relative stereochemistry of **Senkyunolide J**. The ¹H and ¹³C NMR data, recorded in CDCl₃, are summarized below.

Table 1: ¹H NMR Spectroscopic Data for **Senkyunolide J** (400 MHz, CDCl₃)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	4.60	m	
H-4 α	2.20	m	
H-4 β	1.85	m	
H-5 α	1.95	m	
H-5 β	1.70	m	
H-6	4.05	m	
H-7	3.75	dd	5.5, 2.5
H-8'	1.45	m	
H-9'	1.35	m	
H-10'	0.92	t	
6-OH	2.50	d	4.0
7-OH	2.35	d	5.0

Data sourced from Naito et al., 1992.

Table 2: ^{13}C NMR Spectroscopic Data for **Senkyunolide J** (100 MHz, CDCl_3)

Carbon	Chemical Shift (δ , ppm)
C-1	171.5
C-3	78.5
C-3a	148.2
C-4	25.4
C-5	22.8
C-6	70.1
C-7	68.9
C-7a	128.7
C-8'	35.1
C-9'	22.5
C-10'	13.9

Data sourced from Naito et al., 1992.

Mass Spectrometry (MS)

High-resolution mass spectrometry was employed to determine the elemental composition and confirm the molecular weight of **Senkyunolide J**.

Table 3: Mass Spectrometry Data for **Senkyunolide J**

Technique	Ion	m/z
HR-EIMS	$[M]^+$	226.1205 (Calculated for $C_{12}H_{18}O_4$: 226.1205)

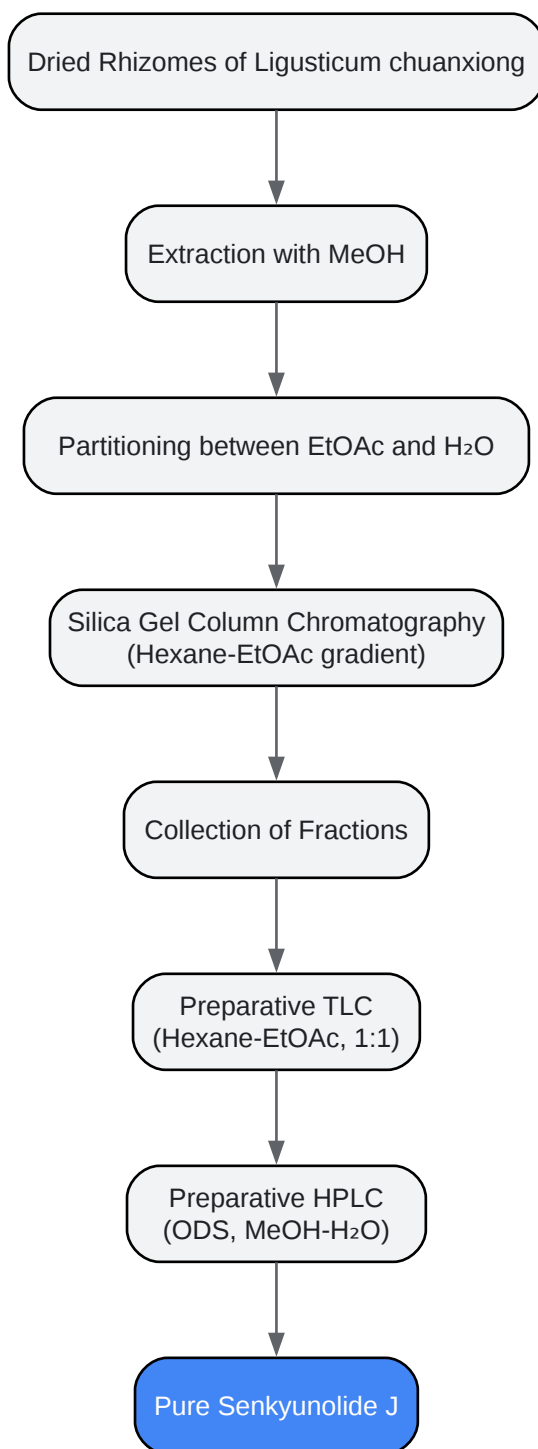
Data sourced from Naito et al., 1992.

Experimental Protocols

The isolation and structural elucidation of **Senkyunolide J** involved a multi-step process, as detailed below.

Isolation of Senkyunolide J

The following workflow outlines the key steps in the isolation of **Senkyunolide J** from the rhizomes of *Ligusticum chuanxiong*.



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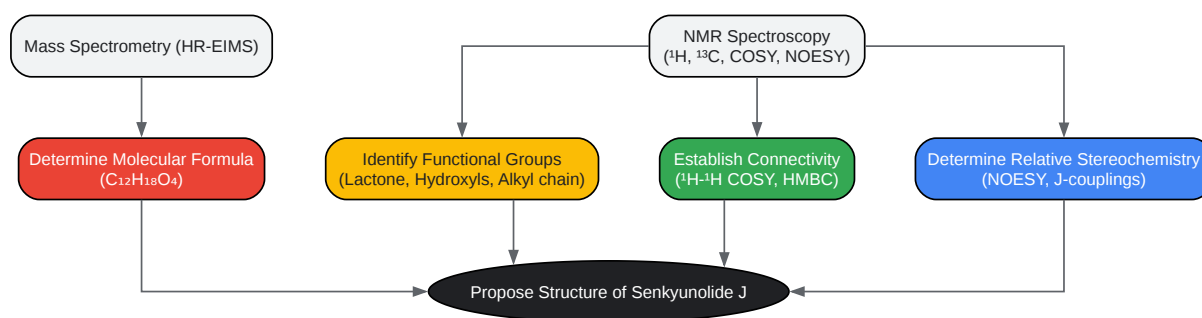
Isolation Workflow for **Senkyunolide J**.

- Extraction: The dried rhizomes of Ligusticum chuanxiong were extracted with methanol (MeOH) at room temperature.

- Partitioning: The resulting extract was concentrated and then partitioned between ethyl acetate (EtOAc) and water (H₂O).
- Silica Gel Chromatography: The EtOAc-soluble fraction was subjected to column chromatography on silica gel, eluting with a hexane-EtOAc gradient solvent system.
- Preparative TLC: Fractions containing **Senkyunolide J** were further purified by preparative thin-layer chromatography (TLC) using a hexane-EtOAc (1:1) solvent system.
- Preparative HPLC: The final purification was achieved by preparative high-performance liquid chromatography (HPLC) on an octadecylsilane (ODS) column with a methanol-water mobile phase to yield pure **Senkyunolide J**.

Structural Elucidation Workflow

The logical workflow for the structural determination of **Senkyunolide J** is depicted below.



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Workflow for the Structural Elucidation of **Senkyunolide J**.

Conclusion

The structural characterization of **Senkyunolide J**, as established by Naito and colleagues, relies on a synergistic application of chromatographic separation techniques and comprehensive spectroscopic analysis. The detailed NMR and MS data provide a definitive fingerprint for this phthalide derivative, enabling its unambiguous identification and forming the

basis for future research into its biological activities and potential for therapeutic development. This guide serves as a technical resource for scientists engaged in natural product chemistry, drug discovery, and related fields.

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References

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